molecular formula C18H15Cl2N3OS B2770914 (Z)-2-((2,3-dichlorophenyl)amino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one CAS No. 381681-62-5

(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one

Cat. No. B2770914
CAS RN: 381681-62-5
M. Wt: 392.3
InChI Key: JYJUEYFQXNMWMT-GDNBJRDFSA-N
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Description

(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H15Cl2N3OS and its molecular weight is 392.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Mistry and Desai (2006) detailed the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinones and azetidinones, with potential pharmacological applications. This process highlights the efficiency of synthesizing complex molecules potentially related to the target compound, emphasizing their antibacterial and antifungal activities (Mistry & Desai, 2006).

  • Utinan et al. (1991) reported on the synthesis of dimethylaminothiazoles, demonstrating their chemical and spectroscopic properties. This research underscores the potential for creating molecules with unique electronic characteristics, which could inform the development of compounds like the one (Utinan et al., 1991).

Application in Materials Science

  • Roman (2013) explored the generation of a diverse library of compounds through alkylation and ring closure reactions, starting from a ketonic Mannich base. This methodology could be applied to generate structurally diverse derivatives of the target compound, potentially useful in materials science and as intermediates in organic synthesis (Roman, 2013).

Antimicrobial Activity

  • Sah et al. (2014) synthesized formazans from a Mannich base of a thiadiazole derivative, evaluating their antimicrobial activity. This study presents the antimicrobial potential of thiadiazole derivatives, suggesting that similar compounds could serve as bases for developing new antimicrobial agents (Sah et al., 2014).

Inhibition and Catalytic Activities

  • Bradshaw et al. (1998) investigated the influence of 2-(4-aminophenyl)benzothiazoles on the growth of human ovarian carcinoma cells, both in vitro and in vivo. The specific structural features of these benzothiazoles, including their halogen or methyl substitutions, contributed to their selective inhibition of cancer cell lines, suggesting that the detailed compound might also have potential anticancer properties if similar structural activity relationships apply (Bradshaw et al., 1998).

properties

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3OS/c1-23(2)12-8-6-11(7-9-12)10-15-17(24)22-18(25-15)21-14-5-3-4-13(19)16(14)20/h3-10H,1-2H3,(H,21,22,24)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJUEYFQXNMWMT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one

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